molecular formula C12H18Cl2N2O B1669167 Clenbuterol CAS No. 37148-27-9

Clenbuterol

Cat. No. B1669167
CAS RN: 37148-27-9
M. Wt: 277.19 g/mol
InChI Key: STJMRWALKKWQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clenbuterol is a compound that belongs to a class of drugs called beta2-agonists . It is best known for its use in treating asthma and encouraging weight loss . It is not available for humans in the United States . In addition to being used to treat asthma, clenbuterol has become popular as a weight loss supplement due to its effect on muscle growth and fat reduction .


Synthesis Analysis

Clenbuterol can be synthesized from 4-Amino-3,5-dichlorobromoacetophenone . The synthesis involves a series of reactions including liquid-liquid extraction and solid-phase extraction . The analytical techniques used for the detection of clenbuterol are manifold and vary with the objectives of the investigation .


Molecular Structure Analysis

Clenbuterol has a molecular formula of C12H18Cl2N2O . Its average mass is 277.190 Da and its monoisotopic mass is 276.079620 Da .


Chemical Reactions Analysis

Analytical methods for the detection of clenbuterol are manifold and vary with the objectives of the investigation . They are mainly based on immunochemical, chromatographic and mass spectrometric techniques, or on capillary electrophoresis . Sample preparation primarily includes liquid-liquid extraction and solid-phase extraction .


Physical And Chemical Properties Analysis

Clenbuterol has a molecular formula of C12H18Cl2N2O . Its average mass is 277.190 Da and its monoisotopic mass is 276.079620 Da .

Scientific Research Applications

Antidiabetic Activity

Clenbuterol has been found to exert antidiabetic activity through metabolic reprogramming of skeletal muscle cells . Chronic administration of Clenbuterol in mice resulted in significant improvements in glucose homeostasis and prevented metabolic deficits in mouse models of beta-cell dysfunction and insulin resistance . This suggests that agents targeting skeletal muscle metabolism by modulating β2-adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .

Weight Loss and Muscle Growth

Clenbuterol is gaining popularity due to its effects on weight loss, often referred to as chemical liposuction . It is also popular in bodybuilding and professional sports due to its effects similar to anabolic steroids . It promotes muscle growth and reduces body fat, leading to extensive research into its potential applications in combating muscle-wasting diseases and obesity .

Treatment of Bronchial Diseases

Clenbuterol, a β2-adrenoceptor agonist, has been used as a remedial drug for the treatment of bronchial diseases such as asthma, pulmonary emphysema, and chronic bronchitis .

Livestock Use

Clenbuterol has been used extensively in livestock due to its function as “lean meat powder”, which can stimulate the transformation of fat tissue to muscular tissue .

Immune Response Modulation

Research has shown that Clenbuterol can influence the immune response. It has been found to enhance anti-inflammatory properties in well-trained horses, as well as in untrained animals at low doses . However, higher doses of Clenbuterol can create a pro-inflammatory environment in inexperienced horses .

Peripheral Blood Mononuclear Cells (PBMC) Proliferation

Clenbuterol has been found to affect the proliferation, phenotype, functions, and reactive oxygen species production of peripheral blood mononuclear cells in race horses .

Mechanism of Action

Target of Action

Clenbuterol primarily targets the β2-adrenergic receptors . These receptors are part of the sympathetic nervous system and are found in various tissues, but primarily in the lungs, which is why Clenbuterol is used as a bronchodilator .

Mode of Action

Clenbuterol acts as an agonist for the β2-adrenergic receptors . This means it binds to these receptors and activates them. The activation of β2-adrenergic receptors stimulates adenylyl cyclase activity, which increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Biochemical Pathways

The activation of β2-adrenergic receptors by Clenbuterol leads to a cascade of biochemical reactions. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways, dilation of blood vessels, and increased muscle protein synthesis .

Pharmacokinetics

Clenbuterol is well absorbed from the gastrointestinal system, with approximately 60% of the administered dose found in urine within 48 hours . It has a high bioavailability of 89-98% when taken orally . The elimination half-life of Clenbuterol is reported to be 36-48 hours, indicating a relatively long duration of action .

Result of Action

The primary result of Clenbuterol’s action is the relaxation of smooth muscles in the bronchioles, leading to improved airflow and relief from symptoms of asthma . Additionally, it has been found to have anabolic effects, such as increased muscle mass and decreased body fat . It also has antidiabetic activity, improving glucose homeostasis and preventing metabolic deficits in mouse models of β-cell dysfunction and insulin resistance .

Action Environment

The efficacy and stability of Clenbuterol can be influenced by various environmental factors. For instance, the drug’s effects can be enhanced in well-trained individuals, while higher doses can create a pro-inflammatory environment in inexperienced individuals . Furthermore, the

Safety and Hazards

Clenbuterol is not approved in many countries due to its potential to become toxic at even very low doses . Harmful side effects may include tachycardia, heart palpitations, tremors, seizures, increased blood sugar, cardiac arrest, and even death . These dangerous side effects are more likely to occur when the drug is used at high doses .

Future Directions

Clenbuterol has been observed to exert antidiabetic activity through metabolic reprogramming of skeletal muscle cells . This suggests that agents targeting skeletal muscle metabolism by modulating β2-adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMRWALKKWQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022833
Record name Clenbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clenbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.12e-01 g/L
Record name Clenbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clenbuterol is a Beta(2) agonist similar in some structural respects to salbutamol. Agonism of the beta(2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles.
Record name Clenbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Clenbuterol

CAS RN

37148-27-9
Record name Clenbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37148-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clenbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clenbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clenbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenbuterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLENBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6AXU7KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clenbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-175.5
Record name Clenbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clenbuterol
Reactant of Route 2
Reactant of Route 2
Clenbuterol
Reactant of Route 3
Clenbuterol
Reactant of Route 4
Reactant of Route 4
Clenbuterol
Reactant of Route 5
Clenbuterol
Reactant of Route 6
Clenbuterol

Q & A

A: Clenbuterol is a long-acting β2-adrenoceptor agonist. [, , ] It binds to β2-adrenoceptors, predominantly found in smooth muscle tissue, including the lungs, uterus, and blood vessels. [, , ] Upon binding, Clenbuterol activates the receptor, leading to a cascade of intracellular signaling events. [, , ] This activation results in the relaxation of smooth muscle, causing bronchodilation, vasodilation, and uterine relaxation. [, , ]

ANone: The provided research focuses on the pharmacological actions of Clenbuterol and does not delve into detailed spectroscopic data. For comprehensive structural information, please refer to chemical databases such as PubChem or ChemSpider.

ANone: The provided literature primarily focuses on the biological effects of Clenbuterol and does not elaborate on its material compatibility or stability in non-biological contexts.

A: Clenbuterol is not reported to possess catalytic properties. Its primary mechanism of action is through binding and activating β2-adrenoceptors, which does not involve catalysis. [, , ]

ANone: While computational methods are valuable tools in drug discovery, the provided research papers do not discuss the application of computational chemistry or modeling specifically to Clenbuterol.

A: While the research highlights Clenbuterol's stereoselectivity, with the (-)-R-enantiomer exhibiting greater potency, it does not delve into detailed SAR studies involving structural modifications. [, ] Further investigation is needed to understand how specific structural changes influence Clenbuterol's pharmacological profile.

A: Clenbuterol is a banned substance in many countries for use in food-producing animals due to concerns over human health risks associated with its consumption. [, ] Its use in human medicine is strictly regulated, and rigorous testing protocols are in place in sports to detect its misuse as a performance-enhancing drug. [, ]

A: Clenbuterol exhibits enantioselective disposition, with differences in distribution and excretion between its (-)-R and (+)-S enantiomers. [] The (-)-R-enantiomer demonstrates a higher volume of distribution and total body clearance. [] Clenbuterol is primarily eliminated through urine and bile, with higher biliary excretion observed for the (-)-R-enantiomer. [] Research indicates that Clenbuterol's effects on heart rate are mediated through a reflex response to β2-adrenoceptor-mediated hypotension rather than direct cardiac stimulation. []

A: Clenbuterol's efficacy has been investigated in various experimental settings. In vitro studies utilizing isolated tissues have demonstrated its ability to relax smooth muscle, leading to bronchodilation and vasodilation. [, ] Animal models have been extensively employed to investigate Clenbuterol's effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]

A: Chronic Clenbuterol treatment has been shown to downregulate β2-adrenoceptors in skeletal muscle, potentially leading to reduced efficacy over time. [] While this downregulation suggests a potential for reduced responsiveness, further research is needed to explore the clinical significance and potential for cross-resistance with other β2-adrenoceptor agonists.

A: While Clenbuterol demonstrates therapeutic benefits, research highlights potential adverse effects. Studies have reported cardiovascular effects, including tachycardia, hypokalemia, and hypophosphatemia, in cases of human toxicity. [] These effects are consistent with the known pharmacology of β2-adrenoceptor agonists.

A: One study explored the use of oxidized hyaluronic acid hydrogels as a carrier for controlled release of Clenbuterol in adipose tissue for potential anti-obesity treatment. [] This approach aims to deliver the drug directly to the target tissue, potentially enhancing efficacy and minimizing systemic exposure.

ANone: While the research highlights Clenbuterol's effects on various physiological parameters, it doesn't delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

A: Various analytical techniques have been employed to quantify and analyze Clenbuterol in biological samples. These include enzyme-linked immunosorbent assays (ELISAs) for initial screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and precise quantification. [, , , , ] Hair analysis using LC-MS/MS has emerged as a valuable tool for detecting Clenbuterol exposure over extended periods. [, ]

ANone: The research focuses on the pharmacological effects of Clenbuterol and does not provide information regarding its environmental impact or degradation pathways.

ANone: The provided research does not specifically address the dissolution and solubility of Clenbuterol.

A: Analytical methods for Clenbuterol detection and quantification undergo rigorous validation procedures to ensure accuracy, precision, and specificity. [] This validation process typically involves establishing linearity, recovery, precision, accuracy, and limits of detection and quantification. []

ANone: The research primarily focuses on Clenbuterol's pharmacological properties and does not delve into specific quality control and assurance measures during its development, manufacturing, and distribution.

ANone: The provided literature does not address Clenbuterol's potential to induce an immune response or strategies to mitigate or modulate immunogenicity.

A: While the research doesn't directly address drug-transporter interactions, it suggests that Clenbuterol's enantiomers exhibit differences in distribution and excretion, which could be influenced by transporter proteins. [] Further studies are needed to determine the specific transporters involved and their potential impact on Clenbuterol's pharmacokinetics.

ANone: The provided research does not provide specific details on Clenbuterol's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on the pharmacological and toxicological aspects of Clenbuterol and does not address its biocompatibility or biodegradability.

ANone: The research primarily focuses on the biological effects of Clenbuterol and does not offer specific guidelines for recycling and waste management.

A: Continued research on Clenbuterol necessitates access to advanced analytical techniques, such as LC-MS/MS, for accurate detection and quantification in various biological matrices. [, , , , ] Animal models remain essential for investigating its effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]

A: Early research on Clenbuterol primarily focused on its bronchodilatory properties and potential applications in treating respiratory diseases. [] Subsequent studies revealed its anabolic effects in livestock, leading to its misuse as a growth promoter. [, , , ] More recently, research has explored its potential applications in treating muscle wasting conditions and obesity. [, , , ]

A: Clenbuterol research benefits from collaboration between pharmacologists, veterinarians, analytical chemists, and clinicians to investigate its diverse effects, develop sensitive detection methods, and explore potential therapeutic applications while addressing safety concerns. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.